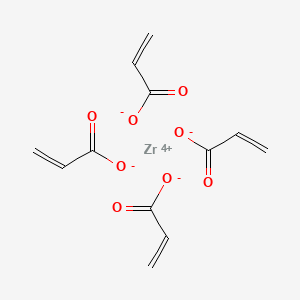
(5-(Difluoromethoxy)-2-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Difluoromethoxy)-2-fluorophenyl)methanol is an organic compound that features a difluoromethoxy group and a fluorine atom attached to a phenyl ring, with a methanol group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethoxy)-2-fluorophenyl)methanol typically involves the introduction of the difluoromethoxy group and the fluorine atom onto a phenyl ring, followed by the addition of a methanol group. One common method involves the reaction of a suitable phenol derivative with difluoromethyl ether in the presence of a base, followed by fluorination using a fluorinating agent such as Selectfluor. The final step involves the reduction of the resulting intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure the efficient production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Difluoromethoxy)-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-(Difluoromethoxy)-2-fluorophenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Used in the development of new materials with unique properties, such as increased stability and lipophilicity.
Mecanismo De Acción
The mechanism of action of (5-(Difluoromethoxy)-2-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy and fluorine groups can enhance the compound’s binding affinity and selectivity for these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Difluoromethoxy)-2-fluorophenyl)methanol
- (5-(Trifluoromethoxy)-2-fluorophenyl)methanol
- (5-(Difluoromethoxy)-3-fluorophenyl)methanol
Uniqueness
(5-(Difluoromethoxy)-2-fluorophenyl)methanol is unique due to the specific positioning of the difluoromethoxy and fluorine groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can result in enhanced stability, lipophilicity, and binding affinity compared to similar compounds.
Propiedades
Fórmula molecular |
C8H7F3O2 |
|---|---|
Peso molecular |
192.13 g/mol |
Nombre IUPAC |
[5-(difluoromethoxy)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8,12H,4H2 |
Clave InChI |
QZTMIGUOQXOYAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-chloro-2-methyl-](/img/structure/B8753667.png)






![3-Phenylbenzo[d]isoxazole-5,6-diol](/img/structure/B8753721.png)

